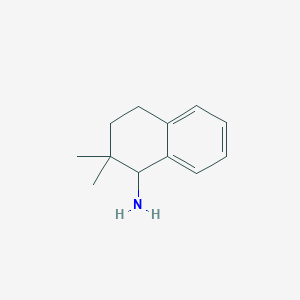

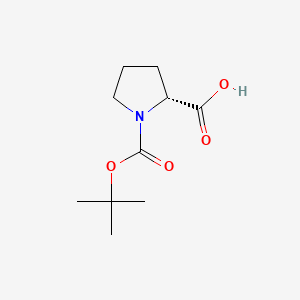

2,2-Diméthyl-1,2,3,4-tétrahydronaphtalén-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2-Aminotetralin (2-AT), are the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It’s also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .

Pharmacokinetics

It’s known that 2-at can be administered orally . More research is needed to fully understand the ADME properties of 2-AT and their impact on its bioavailability.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is its ability to bind to a variety of receptors. This binding ability makes 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine a versatile ligand for the development of new drugs. However, there are also limitations to the use of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the effects of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine on humans have not been fully studied, which limits its potential applications in clinical settings.

Orientations Futures

There are several future directions for the study of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One direction is the development of new drugs based on the binding ability of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Another direction is the study of the mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Understanding the mechanism of action could lead to the development of more effective drugs. Additionally, the effects of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine on humans need to be further studied to determine its potential applications in clinical settings.

Méthodes De Synthèse

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves the reaction of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene with ammonia in the presence of a catalyst. This reaction results in the formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine as a white crystalline solid. The synthesis method is relatively simple and can be performed in a laboratory setting.

Applications De Recherche Scientifique

- Inhibition de la recapture de la sérotonine et de la norépinéphrine: La 2-aminotétraline a été démontrée comme inhibant la recapture de la sérotonine et de la norépinéphrine dans le cerveau . Cette propriété la rend pertinente pour la recherche relative aux troubles de l'humeur, à la dépression et à l'anxiété.

- Interaction avec la dopamine: Elle agit probablement également sur les voies dopaminergiques, étant donné sa substitution complète à la d-amphétamine dans des études chez les rongeurs . Les chercheurs explorent son impact sur la signalisation de la dopamine et les troubles associés.

- Propriétés stimulantes: La 2-aminotétraline est une drogue stimulante, bien que moins puissante que la d-amphétamine . L'investigation de ses effets stimulants et de ses mécanismes peut fournir des informations sur le fonctionnement du système nerveux central.

- Dérivé d'amine chirale: La (S)-(+)-1,2,3,4-tétrahydro-1-naphtylamine, une forme chirale de ce composé, est utilisée dans des études de discrimination chirale en temps réel des énantiomères . Les chercheurs explorent ses applications dans la synthèse asymétrique et la catalyse.

- Réactif efficace: La ®-1,2,3,4-tétrahydro-1-naphtylamine est efficace pour l'iodocyclisation des acides 4-aryl-4-penténoïques . Elle est également utilisée dans la préparation de nouveaux ligands phosphine-aminophosphine chiraux.

- Chromatographie en phase gazeuse: Les chercheurs étudient la cinétique en phase gazeuse et les propriétés thermophysiques de la 1,2,3,4-tétrahydronaphtalén-1-amine . La compréhension de son comportement dans différentes conditions éclaire les processus chimiques.

Modulation des neurotransmetteurs

Études pharmacologiques

Chimie chirale et énantiosélectivité

Iodocyclisation et synthèse de ligands

Cinétique chimique et thermodynamique

Applications biologiques et médicales

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11H,7-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNUTDVMNFQGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110324-26-0 |

Source

|

| Record name | 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)

![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)